2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUEAFJCVMLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan and oxazole intermediates, followed by their coupling with a pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Furan substituents are common in anti-exudative agents (), whereas tetrahydrofuran in pesticidal compounds (e.g., ofurace) may enhance lipophilicity .
Chloro substituents in pesticidal analogs () likely enhance electrophilic reactivity, whereas sulfanyl groups in triazole derivatives () could modulate redox properties.
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity : Triazole-based acetamides (e.g., ) exhibit dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg), suggesting that the target compound’s isoxazole-furan core may retain similar efficacy with improved pharmacokinetics .
- Solubility and Bioavailability : The pyridinylmethyl group may enhance aqueous solubility compared to bulky lipophilic substituents (e.g., diphenylmethyl in ), though furan and isoxazole could counterbalance this by increasing hydrophobicity .
- Stability : Isoxazole rings are generally resistant to hydrolysis under physiological conditions, whereas triazole derivatives () may undergo ring-opening reactions, as seen in imidazo[1,2-a]pyridine rearrangements () .
Biological Activity
The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 232.24 g/mol. The structure features an oxazole ring fused with a furan moiety and a pyridine substituent, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of oxazoles, particularly those containing furan and pyridine groups, possess notable antimicrobial properties against various bacterial strains.
- For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .
-
Anticancer Potential :
- Some studies suggest that oxazole-based compounds can induce apoptosis in cancer cells. The presence of the furan and pyridine rings may enhance this effect by interacting with specific cellular targets involved in cell cycle regulation and apoptosis .
-
Anti-inflammatory Effects :
- Preliminary investigations have indicated that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxazole derivatives, including those structurally related to our compound. The results indicated that compounds with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0098 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
These findings suggest that the biological activity of this compound could be explored further for its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies on cancer cell lines have demonstrated that certain oxazole derivatives can inhibit cell proliferation effectively. For example, one study reported that a related compound reduced cell viability by up to 70% in breast cancer cells after 48 hours of treatment .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with DNA : Compounds containing oxazole rings can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of heteroatoms in the structure may allow for competitive inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : The pyridine moiety may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
